molecular formula C12H17NO B181248 N-(2-tert-butylphenyl)acetamide CAS No. 7402-70-2

N-(2-tert-butylphenyl)acetamide

Cat. No. B181248
CAS RN: 7402-70-2
M. Wt: 191.27 g/mol
InChI Key: HNFBHUKCHBRSSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide involved a coupling reaction between N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and a urea derivative, resulting in a compound with potential drug molecule applications . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through a reaction with chlorotrimethylsilane followed by transsilylation, leading to a series of new compounds with characterized structures . The Leuckart reaction was employed to synthesize novel acetamide derivatives with potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were characterized using various spectroscopic and analytical techniques. Single-crystal X-ray diffraction studies were pivotal in determining the structures of compounds such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide and N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . Additionally, NMR spectroscopy (1H, 13C, 29Si) and DFT methods were used to investigate the structures of silylated derivatives . The molecular structure of N-(2-Methylphenyl)acetamide was also elucidated, showing a slight twist in the acetamide unit relative to the 2-methylphenyl substituent .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of acetamide derivatives. For example, p-tert-butylthiacalix arenes functionalized with N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments demonstrated the ability to bind anionic guests, indicating their potential as selective receptors . The hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed the formation of chains and sheets through various hydrogen bonds, which could influence the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the acetamide derivatives were extensively studied. The vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were assigned based on characteristic vibrational absorption bands, and the compound's stability was attributed to hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces . The rotational spectrum of N-tert-butylacetamide revealed torsional splittings due to the internal rotation of the acetyl methyl group, with hyperfine structures arising from the quadrupole coupling of the (14)N nucleus . The study of hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen-bonding in solution, which was further confirmed by variable temperature NMR experiments and X-ray crystallography .

Scientific Research Applications

Chemoselective Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-tert-butylphenyl)acetamide, is utilized as an intermediate in the complete natural synthesis of antimalarial drugs. This process involves chemoselective monoacetylation of 2-aminophenol, using various acyl donors like vinyl acetate, leading to the formation of N-(2-hydroxyphenyl)acetamide, which is crucial in antimalarial drug synthesis (Magadum & Yadav, 2018).

Pharmacological Potential

The development of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, shows potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reactions like the Leuckart reaction, display significant pharmacological activities due to the presence of specific substituents (Rani et al., 2016).

Chemical Transformations and Molecular Interactions

Research on compounds like (Z)-N-allyl-2-(phenylselanyl)-N-(2,4,6-tri-tert-butylphenyl)acetamide demonstrates the chemoselective reactions of amide rotamers, which are separable and react differently under identical conditions. This study provides insights into transformations involving reactive intermediates and amide rotation (Li & Curran, 2010).

Environmental Impact and Biodegradation

Studies on chloroacetamide herbicides, such as acetochlor, which are structurally related to N-(2-tert-butylphenyl)acetamide, focus on their metabolism in liver microsomes. Understanding the metabolic pathways of these compounds is crucial for evaluating their environmental impact and potential biodegradation strategies (Coleman et al., 2000).

Sensor Development and Analytical Chemistry

The synthesis of specialized compounds like N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[4]arene for "turn-on" fluorescence response towards specific metal ions exemplifies the application in sensor development. Such compounds are instrumental in analytical chemistry for detecting and quantifying metal ions (Verma et al., 2021).

properties

IUPAC Name

N-(2-tert-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBHUKCHBRSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322065
Record name N-(2-tert-butylphenyl)acetamide
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)acetamide

CAS RN

7402-70-2
Record name N-[2-(1,1-Dimethylethyl)phenyl]acetamide
Source CAS Common Chemistry
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Record name NSC 400312
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Record name NSC400312
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Record name N-(2-tert-butylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-tert-butylaniline (5.0 g, 33.5 mmol) and triethylamine (11.2 g, 110.6 mmol) in THF (350 mL) was added acetyl chloride (2.89 g, 36.9 mmol). After being stirred at room temperature for 3 h, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting white solid was triturated with hexane/ethyl acetate to give the title compound (6.13 g) as a white crystalline powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-tert-butylaniline (2.0 g, 2.1 mL, 13.4 mmol) and TEA (2.8 mL, 20.1 mmol) in DCM (100 mL) was cooled to 0° C. Acetyl chloride (1.0 mL, 14.7 mmol) was added dropwise. The resulting solution was allowed to stir and warm to rt over 2 h. The reaction mixture was diluted with water and DCM. The organic phase was washed with 1N HCl and brine, dried over Na2SO4, filtered and concentrated to give the title compound as a white solid (2.73 g, >100%). 1H NMR (400 MHz, CDCl3) δ: 7.51-7.53 (m, 1H), 7.39-7.41 (m, 1H), 7.14-7.24 (m, 2H), 2.21 (s, 2.2H), 1.92 (s, 0.9H), and 1.41 (s, 9H).
Quantity
2.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
I Freifeld, H Armbrust, P Langer - Synthesis, 2006 - thieme-connect.com
The reaction of amide and thioamide dianions with epibromohydrin resulted in regioselective formation of 5-(hydroxymethyl) pyrrolidin-2-ones (pyroglutaminols) and-thiones. The …
Number of citations: 2 www.thieme-connect.com
K Kondo, T Iida, H Fujita, T Suzuki, K Yamaguchi… - Tetrahedron, 2000 - Elsevier
Studies on the racemization in a series of optically active compounds 3a–e, including the steric effect of their acyl groups, are described. The first example of optically active compounds …
Number of citations: 52 www.sciencedirect.com
K Kondo, T Iida, H Fujita, T Suzuki, R Wakabayashi… - Tetrahedron, 2001 - Elsevier
Studies on stability to racemization in a series of optically active N-aroyl-N-(2-t-butylphenyl)acetamides 2a–g (X=NMe 2 , OMe, Me, H, F,Cl, CF 3 ), depending on the electronic effect of …
Number of citations: 16 www.sciencedirect.com
M Takahashi, H Tanabe, T Nakamura, D Kuribara… - Tetrahedron, 2010 - Elsevier
In the presence of (R)-SEGPHOS-Pd(OAc) 2 catalyst, the intramolecular N-arylation of ortho-tert-butyl-NH-anilides possessing an iodophenyl group proceeded in a highly …
Number of citations: 58 www.sciencedirect.com
JJ Neumann, S Rakshit, T Dröge… - Angewandte Chemie …, 2009 - Wiley Online Library
Unreactive C H to attractive C N: A palladium-catalyzed intramolecular direct amidation of unactivated C (sp 3) H bonds combines C H activation and C N bond formation into …
Number of citations: 272 onlinelibrary.wiley.com
F Pan, B Wu, ZJ Shi - Chemistry–A European Journal, 2016 - Wiley Online Library
A copper‐catalyzed intramolecular amidation of unactivated C(sp 3 )−H bonds to construct indoline derivatives has been developed. Such an amidation proceeded well at primary C−H …
J Long, X Cao, L Zhu, R Qiu, CT Au, SF Yin… - Organic …, 2017 - ACS Publications
The Iodine-mediated oxidative intramolecular amination of anilines via cleavage of unactivated (sp 3 )C–H and N–H bonds for the production of indolines is described. This transition-…
Number of citations: 38 pubs.acs.org
N Deshpande, P Satani, A Bharodiya… - Asian Journal of …, 2022 - Wiley Online Library
C(sp 3 )−H functionalization is a core part of organic chemistry because of the presence of C(sp 3 )−H bonds in various organic molecules. However, since most C(sp 3 )−H bonds are …
Number of citations: 2 onlinelibrary.wiley.com
Q Nguyen - 2014 - search.proquest.com
This thesis studied transition metal catalyzed sp 3-CH amination reaction using aryl azides as the nitrogen source to produce N-heterocyclic compounds including indole and indoline. …
Number of citations: 3 search.proquest.com
PJ Borpatra, B Deka, ML Deb… - Organic Chemistry …, 2019 - pubs.rsc.org
This review focuses on the intramolecular cyclization of molecules through C–O, C–N and C–S bonds forming C–H functionalizations with an emphasis on the literature after 2000. …
Number of citations: 93 pubs.rsc.org

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